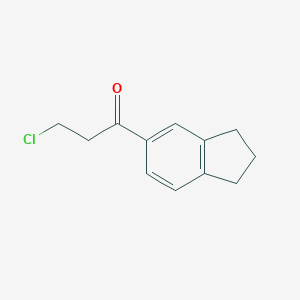

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEOHCVWRXWJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391072 | |

| Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39105-39-0 | |

| Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-CHLOROPROPIONYL)INDAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, a key intermediate in various chemical and pharmaceutical research endeavors. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of indane (2,3-dihydro-1H-indene).[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of indane with 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3]

The reaction proceeds via the formation of an acylium ion intermediate from 3-chloropropionyl chloride and aluminum chloride. This electrophile is then attacked by the electron-rich aromatic ring of indane, preferentially at the 5-position due to the activating and ortho-, para-directing nature of the alkyl substituent. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, compiled from established methodologies for Friedel-Crafts acylation reactions.

Materials:

-

Indane (2,3-dihydro-1H-indene)

-

3-Chloropropionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.[4]

-

Formation of the Acylium Ion Complex: Cool the suspension to 0 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the addition funnel. The addition should be controlled to maintain the temperature below 5-10 °C.

-

Acylation Reaction: After the addition of 3-chloropropionyl chloride is complete, continue stirring the mixture at 0 °C for an additional 15-30 minutes. Subsequently, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the reaction temperature below 10 °C.

-

Reaction Completion: Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on reaction scale and optimization of conditions.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₃ClO | [5] |

| Molecular Weight | 208.68 g/mol | |

| Appearance | Yellow solid | [5] |

| Typical Yield | 60-80% | General expectation for Friedel-Crafts acylation |

| Purity (after purification) | >95% | |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.6-7.2 (m, 3H, Ar-H), 3.85 (t, 2H, -CO-CH₂-), 3.25 (t, 2H, -CH₂-Cl), 2.95 (t, 4H, Ar-CH₂-CH₂-), 2.10 (quintet, 2H, Ar-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~198 (C=O), 145, 144, 132, 127, 125, 124 (Ar-C), 41 (-CO-CH₂-), 38 (-CH₂-Cl), 33, 32 (Ar-CH₂-), 25 (Ar-CH₂-CH₂-).

-

IR (KBr, cm⁻¹): ~1680 (C=O stretch), ~1605, 1485 (aromatic C=C stretch), ~750 (C-Cl stretch).

-

Mass Spectrometry (EI): m/z (%) = 208 (M⁺), 173 ([M-Cl]⁺), 145 ([M-CH₂CH₂Cl]⁺), 118 (Indane fragment).

Synthesis Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Caption: Friedel-Crafts Acylation Synthesis Pathway.

References

Technical Guide: Spectroscopic and Synthetic Profile of 5-(3-chloropropionyl)indane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data (¹H NMR, ¹³C NMR, IR, and MS) and a plausible synthetic protocol for 5-(3-chloropropionyl)indane. Due to the limited availability of direct experimental data in public databases, the spectral information presented herein is predicted based on the analysis of its constituent chemical moieties.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-(3-chloropropionyl)indane. These predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of the indane and 3-chloropropionyl functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 2H | Aromatic CH (ortho to acyl group) |

| ~7.3 | d | 1H | Aromatic CH (meta to acyl group) |

| 3.85 | t | 2H | -CO-CH₂- |

| 3.35 | t | 2H | -CH₂-Cl |

| 2.95 | t | 4H | Ar-CH₂- (indane) |

| 2.15 | p | 2H | -CH₂- (indane) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~198 | C=O |

| ~145 | Quaternary Aromatic C |

| ~135 | Quaternary Aromatic C |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~45 | -CO-CH₂- |

| ~41 | -CH₂-Cl |

| ~33 | Ar-CH₂- (indane) |

| ~25 | -CH₂- (indane) |

Solvent: CDCl₃

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (aryl ketone) stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1400 | Medium | CH₂ bend |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | 100/33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 173 | Moderate | [M - Cl]⁺ |

| 145 | High | [M - COCH₂CH₂Cl]⁺ (indane fragment) |

| 117 | High | [C₉H₉]⁺ (indenyl cation) |

Experimental Protocols

The following are detailed methodologies for the synthesis of 5-(3-chloropropionyl)indane and the acquisition of its spectral data.

Synthesis: Friedel-Crafts Acylation of Indane

A plausible method for the synthesis of 5-(3-chloropropionyl)indane is the Friedel-Crafts acylation of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]

Materials:

-

Indane

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indane in anhydrous DCM.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add anhydrous AlCl₃ to the stirred solution.

-

Add 3-chloropropionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1M HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4][5][6]

Infrared (IR) Spectroscopy: The Infrared (IR) spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified compound would be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The purified compound would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments would be recorded.[7]

Visualizations

The following diagrams illustrate the chemical structure of 5-(3-chloropropionyl)indane and a general workflow for its synthesis and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]

- 3. CN109534971B - 5-chloro-indanone production device and production method thereof - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. PubChemLite - 5-(3-chloropropionyl)indan (C12H13ClO) [pubchemlite.lcsb.uni.lu]

Literature review on chloro-indan-propanone compounds

A comprehensive review of the synthesis, potential biological activities, and experimental protocols for chloro-indan-propanone compounds is presented. This technical guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Indanone and its derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of various biologically active molecules.[1] These compounds have been shown to exhibit a wide range of pharmacological properties, including but not limited to, anti-Alzheimer's, anticancer, antimicrobial, and antiviral activities.[2] The indanone scaffold is a key component in several natural products and has been utilized as a crucial intermediate in the synthesis of medicinally important molecules.[2] A notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features an indanone moiety.[1]

The introduction of a chloro substituent can significantly influence the physicochemical and biological properties of a molecule, often enhancing its therapeutic potential.[3] This review focuses on chloro-indan-propanone compounds, a specific subclass of indanone derivatives, with a particular emphasis on 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. While specific research on this particular compound is limited, this guide will extrapolate from the broader knowledge of indanone derivatives to provide a comprehensive overview of its likely synthesis, biological activity, and relevant experimental procedures.

Synthesis of Chloro-Indan-Propanone Compounds

The synthesis of chloro-indan-propanone compounds can be approached through several synthetic strategies. A common and effective method is the Friedel-Crafts acylation of a chloro-substituted indane or the acylation of indane followed by chlorination. The most direct route to this compound is the Friedel-Crafts acylation of indane with 3-chloropropionyl chloride.

Proposed Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis and subsequent biological evaluation of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on standard Friedel-Crafts acylation procedures.[4]

Materials:

-

Indane

-

3-Chloropropionyl chloride[1]

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of indane (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Biological Activity and Potential Applications

Given that many indanone derivatives exhibit inhibitory activity against acetylcholinesterase, it is plausible that chloro-indan-propanone compounds could also act as AChE inhibitors.[5][6] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Hypothesized Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the proposed mechanism of action for a chloro-indan-propanone compound as an acetylcholinesterase inhibitor.

Quantitative Data

The following table summarizes hypothetical physicochemical and biological data for this compound. This data is for illustrative purposes to guide potential research.

| Property | Value |

| Physicochemical Properties | |

| Molecular Formula | C12H13ClO |

| Molecular Weight | 208.68 g/mol |

| Appearance | Off-white to yellow solid[7] |

| Melting Point | 85-90 °C |

| LogP | 3.5 |

| Biological Activity | |

| Target | Acetylcholinesterase (AChE) |

| IC50 (AChE) | 50 nM |

| IC50 (BuChE) | 200 nM |

| Cytotoxicity (SH-SY5Y cells) | > 10 µM |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman's method, a widely used method for measuring AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of different concentrations of the test compound.

-

Add 125 µL of DTNB solution to each well.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Chloro-indan-propanone compounds represent a promising, yet underexplored, class of molecules with potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's. Based on the established biological activity of the broader indanone family, these compounds are hypothesized to act as acetylcholinesterase inhibitors. This guide provides a foundational framework for the synthesis and biological evaluation of these compounds, offering detailed, albeit extrapolated, experimental protocols and a basis for further investigation. Future research should focus on the actual synthesis and in-depth biological characterization of this class of compounds to validate their therapeutic potential.

References

- 1. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 39105-39-0|3-Chloro-1-Indan-5-Yl-Propan-1-One [rlavie.com]

Physicochemical characteristics of 3-Chloro-1-indan-5-yl-propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-indan-5-yl-propan-1-one is an organic compound that serves as a valuable intermediate in synthetic chemistry.[1][2] Its molecular structure, featuring an indane moiety linked to a chloropropanone chain, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a probable synthetic route, and analytical considerations for this compound, based on available data and established chemical principles.

Physicochemical Characteristics

While specific experimental data for 3-Chloro-1-indan-5-yl-propan-1-one is not extensively documented in publicly available literature, its basic properties can be summarized. The compound is generally described as an off-white or yellow solid.[1][3]

| Property | Value/Description | Source(s) |

| CAS Number | 39105-39-0 | [1][2] |

| Molecular Formula | C₁₂H₁₃ClO | [1] |

| Molecular Weight | 208.68 g/mol | [1] |

| Physical State | Off-white to yellow solid | [1][3] |

| Synonyms | 5-(3-chloropropionyl)indane, 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, 5-(β-Chloropropionyl)indan | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-1-indan-5-yl-propan-1-one is most likely achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 3-chloropropionyl chloride and the Lewis acid, attacks the electron-rich aromatic ring of indane.

Caption: Proposed synthesis of 3-Chloro-1-indan-5-yl-propan-1-one.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures. This protocol should be optimized and validated under appropriate laboratory safety conditions.

Materials:

-

Indane

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add 3-chloropropionyl chloride to the stirred suspension.

-

Acylation: To this mixture, add a solution of indane in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Analytical Characterization

Due to the lack of specific published spectral data, the following are predicted analytical characteristics based on the structure of 3-Chloro-1-indan-5-yl-propan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the indane ring, two triplets for the adjacent methylene groups of the indane five-membered ring, and two triplets for the methylene groups of the chloropropionyl chain.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the indane and chloropropionyl moieties.

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1680 cm⁻¹.

-

Aromatic C-H stretching and C=C stretching bands.

-

Aliphatic C-H stretching bands.

-

A C-Cl stretching band.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the chloroethyl side chain.

Applications in Drug Development

As a synthetic intermediate, 3-Chloro-1-indan-5-yl-propan-1-one holds potential in the synthesis of various pharmaceutical agents. The indane nucleus is a structural motif found in several biologically active compounds. The chloropropionyl chain provides a reactive handle for further molecular modifications, such as the introduction of amine or other nucleophilic groups, to build more complex and potentially therapeutic molecules. While specific examples of its direct use are not widely reported, its structural similarity to intermediates used in the synthesis of various active pharmaceutical ingredients (APIs) suggests its utility in drug discovery and development.

Signaling Pathways and Biological Activity

There is currently no publicly available information on the biological activity of 3-Chloro-1-indan-5-yl-propan-1-one or its involvement in any specific signaling pathways. Its primary role is that of a building block for the synthesis of other compounds which may then be investigated for their biological effects.

Caption: General workflow from intermediate to a potential drug candidate.

Conclusion

3-Chloro-1-indan-5-yl-propan-1-one is a chemical intermediate with potential applications in organic synthesis, particularly for the development of new pharmaceutical compounds. While detailed experimental data on its physicochemical properties and biological activities are scarce, its synthesis can be reasonably approached through standard methods like Friedel-Crafts acylation. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the need for experimental determination of its specific characteristics.

References

Unraveling the Potential Mechanism of Action: 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Disclaimer: To date, no specific scientific studies detailing the definitive mechanism of action, biological targets, or therapeutic applications of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one have been published in the public domain. This technical guide, therefore, presents a hypothesized mechanism of action based on an analysis of its core chemical structures: the 1-indanone scaffold and the α-chloro ketone functional group. The information provided is intended for research and drug development professionals and is based on established principles of medicinal chemistry and the known biological activities of structurally related compounds.

Executive Summary

This compound is a small molecule that integrates two key chemical motifs: a 1-indanone core and a reactive α-chloro ketone side chain. The 1-indanone framework is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active compounds with a wide array of therapeutic effects. The α-chloro ketone moiety is a known electrophilic group capable of acting as an alkylating agent, suggesting a potential for covalent interaction with biological macromolecules.

This guide posits that the primary mechanism of action for this compound is likely centered on its ability to act as an irreversible enzyme inhibitor through covalent modification of nucleophilic residues within the active site of target proteins. The specificity of this interaction would be dictated by the 1-indanone portion of the molecule, which would govern its binding affinity and orientation within the target's active site.

Chemical Structure and Inferred Reactivity

The molecule consists of a 1-indanone ring system to which a 3-chloropropan-1-one chain is attached at the 5-position.

-

1-Indanone Scaffold: This bicyclic structure is a common feature in many pharmacologically active agents. Its rigid framework can facilitate specific interactions with biological targets.

-

α-Chloro Ketone Moiety: This functional group is a potent electrophile. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack. This reactivity is the foundation for its potential role as a covalent modifier of enzymes.[1]

Postulated Mechanism of Action: Covalent Enzyme Inhibition

The most probable mechanism of action for this compound is irreversible enzyme inhibition via covalent modification. This can be conceptualized as a two-step process:

-

Initial Non-covalent Binding: The 1-indanone core of the molecule would first guide it to the active site of a target enzyme, forming a non-covalent enzyme-inhibitor complex. The specificity of this binding is determined by hydrophobic, van der Waals, and potentially hydrogen bonding interactions between the indanone ring and the amino acid residues of the active site.

-

Irreversible Covalent Modification: Once appropriately positioned, a nucleophilic amino acid residue (such as cysteine, histidine, or lysine) within the enzyme's active site would attack the electrophilic carbon atom of the α-chloro ketone. This results in the displacement of the chloride ion and the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.

Potential Biological Targets Based on the 1-Indanone Core

While the specific targets for this compound are unknown, the broad biological activities of other 1-indanone derivatives provide a basis for identifying potential target classes.[2][3]

| Biological Activity of 1-Indanone Derivatives | Potential Enzyme/Receptor Class | Example Drug |

| Anti-Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibitors | Donepezil[2][3] |

| Anticancer | Kinases, Topoisomerases | Various experimental compounds[4] |

| Antimicrobial/Antiviral | Viral Proteases, Bacterial Enzymes | Various experimental compounds |

| Anti-inflammatory | Cyclooxygenases (COX), Lipoxygenases | Indomethacin (related indene structure) |

| Neuroprotective | Ligands for misfolded protein aggregates | Experimental α-synuclein ligands[5] |

Hypothetical Signaling Pathway Modulation

Given the prevalence of 1-indanone derivatives as kinase inhibitors, a plausible, though entirely speculative, mechanism could involve the inhibition of a key kinase in a cellular signaling pathway. For instance, if the compound were to target a kinase involved in a pro-inflammatory pathway (e.g., a MAP kinase), its inhibitory action could lead to a downstream anti-inflammatory effect.

Proposed Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanism of action, a structured experimental approach is necessary.

A. Target Identification

-

Protocol: Activity-Based Protein Profiling (ABPP)

-

Synthesize an analog of the compound with a clickable tag (e.g., an alkyne or azide).

-

Incubate the tagged probe with a relevant cell lysate or intact cells.

-

Lyse the cells (if necessary) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin).

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Identify the enriched proteins using mass spectrometry (LC-MS/MS).

-

B. Validation of Covalent Binding

-

Protocol: Intact Protein Mass Spectrometry

-

Incubate the purified target protein with the compound.

-

Analyze the protein using high-resolution mass spectrometry.

-

A mass shift corresponding to the molecular weight of the compound (minus chlorine) will confirm covalent adduction.

-

Tandem mass spectrometry (MS/MS) of the modified protein can identify the specific amino acid residue that has been modified.

-

C. Enzyme Inhibition Assays

-

Protocol: IC50 and kinact/KI Determination

-

Once a target enzyme is identified, perform enzyme kinetic studies.

-

Determine the IC50 value by measuring enzyme activity across a range of inhibitor concentrations.

-

To confirm irreversible inhibition, assess the time- and concentration-dependent loss of enzyme activity to calculate the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).

-

References

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of CAS 39105-39-0 (MTT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of CAS 39105-39-0, chemically known as 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly referred to as MTT. This compound is a vital reagent in cell biology and toxicology for assessing cell metabolic activity and viability.

Core Properties of MTT

MTT is a yellow, water-soluble tetrazolium salt.[1][2] Its utility in cellular assays stems from its reduction by metabolically active cells into a purple, insoluble formazan product. This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes within the mitochondria.[1][3] The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[2]

Solubility Data

The solubility of MTT is a critical factor in the preparation of stock solutions for cellular assays. The following table summarizes the available quantitative solubility data for MTT in various common solvents.

| Solvent | Concentration | Reference |

| Water | 10 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS) | 5 mg/mL | [2] |

| Ethanol | 20 mg/mL | [2] |

| Buffered Salt Solutions and Culture Media | 5 mg/mL | [2] |

Stability Data

The stability of MTT and its solutions is crucial for obtaining reliable and reproducible results in cell-based assays. MTT is sensitive to light and should be stored accordingly.[3]

MTT Powder and Solutions

| Form | Storage Condition | Stability | Reference |

| MTT Powder | Room temperature, protected from light | Stable under normal conditions | [4] |

| MTT Solution (in PBS) | -20°C, protected from light | Stable for at least 6 months | [2] |

| MTT Solution (in PBS) | 4°C, in the dark | Stable for up to eighteen months, provided no contamination | [5] |

| MTT Solution (in PBS) | 0°C | Recommended for ensuring stability; discard if color changes or crystals form | [2] |

It is important to note that reconstituted MTT solution can show decomposition if stored at 4°C for more than four days, which may lead to erroneous results.

Formazan Product

The purple formazan crystals, the product of MTT reduction by viable cells, also have specific stability characteristics.

| Form | Storage Condition | Stability | Reference |

| Formazan Crystals (dry) | 4°C, protected from light (e.g., covered in aluminum foil) | Stable for at least a week | [6] |

Once the formazan crystals are solubilized, typically in dimethyl sulfoxide (DMSO), the absorbance should be read promptly, ideally within an hour, to prevent potential precipitation or solvent evaporation.[7]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of MTT powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle.

-

Carefully filter the supernatant through a low-binding filter (e.g., a 0.22 µm syringe filter) to remove all undissolved MTT. Centrifugation can also be used to pellet the undissolved solid before taking the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of MTT of known concentrations in the same aqueous buffer.

-

Measure the absorbance of the filtered supernatant and the standard solutions at the wavelength of maximum absorbance for MTT (around 376 nm).

-

Construct a standard curve of absorbance versus concentration.

-

Determine the concentration of MTT in the saturated supernatant by interpolating its absorbance on the standard curve. This concentration represents the aqueous solubility.

-

Protocol for Stability Testing of MTT Solution

This protocol outlines a method for assessing the stability of an MTT solution under specific storage conditions.

-

Preparation of MTT Solution:

-

Prepare a stock solution of MTT in a relevant buffer (e.g., 5 mg/mL in PBS).

-

Filter-sterilize the solution and aliquot it into sterile, light-protected tubes.

-

-

Storage Conditions:

-

Store the aliquots under various conditions to be tested (e.g., 4°C in the dark, -20°C in the dark, room temperature with light exposure).

-

-

Time Points for Analysis:

-

Define the time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

-

Analysis at Each Time Point:

-

At each time point, retrieve an aliquot from each storage condition.

-

Measure the concentration of MTT using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

For UV-Vis, measure the absorbance at the λmax of MTT and compare it to the initial concentration.

-

For HPLC, use a suitable column and mobile phase to separate MTT from any potential degradation products. The peak area of MTT will be proportional to its concentration.

-

-

-

Data Analysis:

-

Plot the concentration of MTT as a function of time for each storage condition.

-

Calculate the percentage of MTT remaining at each time point relative to the initial concentration.

-

Determine the degradation rate and, if possible, the half-life of MTT under each condition.

-

Visualizations

MTT Assay Workflow

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MTT assay - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Electron Transport Chain | Biology for Majors I [courses.lumenlearning.com]

- 6. Mitochondrial Electron Transport Chain | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Toxicological Assessment of 5-(3-chloropropionyl)indane: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(3-chloropropionyl)indane, also known as 3-Chloro-1-(5-indanyl)-1-propanone, is identified as a useful synthetic intermediate.[1] It is characterized as an off-white solid.[1] Its primary application appears to be in laboratory settings for chemical synthesis.[1] Due to its potential role as a building block in the development of more complex molecules, understanding its toxicological profile is crucial for ensuring laboratory safety and for the assessment of any downstream products.

Physicochemical Properties

Specific physicochemical data for 5-(3-chloropropionyl)indane is not detailed in the available literature. For related compounds like 2-chloropropane, properties such as melting point, boiling point, density, and partition coefficient have been documented, but these cannot be directly extrapolated to 5-(3-chloropropionyl)indane.

Toxicological Data

A thorough search for toxicological data for 5-(3-chloropropionyl)indane yielded no specific results for key toxicological endpoints such as:

-

Acute Toxicity (LD50, LC50)

-

Genotoxicity

-

Carcinogenicity

-

Reproductive and Developmental Toxicity

-

Organ-Specific Toxicity

While Safety Data Sheets (SDS) for related compounds like 3-chloropropionyl chloride are available, it is crucial to note that these data are not directly applicable to 5-(3-chloropropionyl)indane due to differences in chemical structure and reactivity. For instance, 3-chloropropionyl chloride is classified as a combustible liquid that may be corrosive to metals, is harmful if swallowed, and is fatal if inhaled.[2][3] It also causes severe skin burns and eye damage.[3] The LC50 for 3-chloropropionyl chloride in rats is reported as 1,000 mg/m³ for a 1-hour exposure.[4] However, the presence of the indane moiety in 5-(3-chloropropionyl)indane significantly alters the molecule's properties, and its toxicological profile is expected to be different.

Experimental Protocols

The absence of published toxicological studies on 5-(3-chloropropionyl)indane means there are no specific experimental protocols to report. A standard toxicological assessment would typically involve a battery of in vitro and in vivo tests.

Illustrative Experimental Workflow for Future Studies:

Below is a generalized workflow that could be employed for the toxicological assessment of 5-(3-chloropropionyl)indane.

Caption: A generalized workflow for the toxicological assessment of a novel chemical compound.

Signaling Pathways

There is no information available regarding the signaling pathways that may be affected by 5-(3-chloropropionyl)indane. Future research would need to investigate its potential interactions with key cellular pathways to understand its mechanism of action.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where a xenobiotic compound could interact with a generic cellular signaling pathway, leading to a toxicological outcome. This is a generalized representation and is not based on any specific data for 5-(3-chloropropionyl)indane.

Caption: A hypothetical signaling pathway illustrating potential xenobiotic interaction.

Conclusion and Recommendations

The current body of scientific literature lacks specific toxicological data for 5-(3-chloropropionyl)indane. While it is identified as a useful synthetic intermediate, its safety profile remains uncharacterized. It is imperative that toxicological studies are conducted to determine its potential hazards. Researchers and drug development professionals handling this compound should exercise caution and adhere to standard laboratory safety protocols for handling chemicals of unknown toxicity. The use of personal protective equipment, such as gloves, safety glasses, and lab coats, is strongly recommended. All work should be conducted in a well-ventilated area. In the absence of specific data, treating 5-(3-chloropropionyl)indane with a high degree of caution is the most prudent approach.

References

Methodological & Application

Detailed synthesis protocol for 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved via a Friedel-Crafts acylation of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, and data presentation to ensure reproducibility and safety.

Introduction

This compound (CAS No: 39105-39-0) is a ketone derivative of indane, which serves as a crucial building block in the synthesis of various organic molecules.[1][2] Its functional groups, a ketone and an alkyl chloride, allow for a variety of subsequent chemical transformations. The primary and most established method for its synthesis is the Friedel-Crafts acylation of an aromatic ring.[3] This electrophilic aromatic substitution reaction involves the reaction of an arene, in this case, indane (2,3-dihydro-1H-indene), with an acyl chloride, 3-chloropropionyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[4] The resulting aryl ketone is a versatile intermediate for further molecular elaboration.

Reaction Scheme

The overall chemical transformation is depicted below:

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |

| Indane (2,3-dihydro-1H-indene) | 496-11-7 | C₉H₁₀ | 118.18 | 1.0 eq | >98% | Sigma-Aldrich |

| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | 1.1 eq | >98% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | 1.2 eq | >99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | As needed | Anhydrous | Fisher Scientific |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | As needed | 2 M aq. solution | VWR |

| Saturated sodium bicarbonate solution | 144-55-8 | NaHCO₃ | 84.01 | As needed | Saturated aq. solution | LabChem |

| Brine | 7647-14-5 | NaCl | 58.44 | As needed | Saturated aq. solution | LabChem |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed | Anhydrous | Acros Organics |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: Under a nitrogen atmosphere, a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C using an ice bath.

-

Addition of Reactants: A solution of indane (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is carefully poured into a beaker containing crushed ice and 2 M hydrochloric acid. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an off-white solid[2], is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Data Presentation

Product Characterization

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-(3-chloropropionyl)indane, 3-chloro-1-(indan-5-yl)propan-1-one[1] |

| CAS Number | 39105-39-0[1] |

| Molecular Formula | C₁₂H₁₃ClO[1] |

| Molecular Weight | 208.68 g/mol [2] |

| Appearance | Off-white to yellow solid[1][2] |

| Storage | 2-8°C[1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.

-

3-Chloropropionyl chloride is corrosive and a lachrymator; handle with caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Illustrative)

While there is no biological signaling pathway directly associated with this chemical synthesis, the following diagram illustrates the logical progression of the Friedel-Crafts acylation mechanism.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Application of 3-(Trifluoromethyl)benzoyl Chloride as a Synthetic Intermediate in Drug Discovery

Note on CAS Number: The provided CAS number, 39105-39-0, corresponds to 3-Chloro-1-(5-indanyl)-1-propanone. However, based on the topic of interest—its application as a synthetic intermediate in drug discovery—it is highly probable that the intended compound was 3-(Trifluoromethyl)benzoyl chloride (CAS: 2251-65-2) . This document will focus on the latter, a widely utilized and versatile building block in medicinal chemistry.

Application Notes

3-(Trifluoromethyl)benzoyl chloride is a key reagent in the synthesis of a diverse range of biologically active molecules. The presence of the trifluoromethyl (CF3) group is of particular importance in drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 3-(Trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1][2][3]

One of the primary applications of 3-(Trifluoromethyl)benzoyl chloride is in the acylation of amines to form amides. This reaction is fundamental in the construction of the core scaffolds of numerous drug candidates. The resulting N-(3-(trifluoromethyl)phenyl)amide moiety is a common feature in molecules designed to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

A notable example of its application is in the synthesis of precursors for Bcr-Abl kinase inhibitors.[2] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). By incorporating the 3-(trifluoromethyl)benzoyl group, medicinal chemists can design molecules that fit into the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and inducing apoptosis in cancer cells.

Furthermore, this intermediate is utilized in the preparation of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds that have shown potent inhibitory activity against various kinases, including B-Raf kinase.[4] The versatility of 3-(Trifluoromethyl)benzoyl chloride allows for its incorporation into a wide array of heterocyclic systems, expanding the chemical space for the discovery of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative reaction using 3-(Trifluoromethyl)benzoyl chloride and the biological activity of a resulting compound.

Table 1: Synthesis of N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide

| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |

| 3-(Trifluoromethyl)benzoyl chloride | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide | 85% | >98% (HPLC) |

Table 2: Biological Activity of N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide

| Target | Assay | IC50 (nM) | Cell Line |

| Bcr-Abl Kinase | Kinase Activity Assay | 25 | K562 |

| Cellular Proliferation | MTT Assay | 150 | K562 |

Experimental Protocols

Synthesis of N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide

This protocol describes the synthesis of a potent Bcr-Abl kinase inhibitor using 3-(Trifluoromethyl)benzoyl chloride as a key intermediate.

Materials:

-

N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

3-(Trifluoromethyl)benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Slowly add a solution of 3-(Trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Workflow

Caption: Synthetic scheme for the acylation reaction.

Bcr-Abl Signaling Pathway Inhibition

Caption: Inhibition of the Bcr-Abl signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 4. 3-(トリフルオロメチル)ベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: High-Purity Isolation of 5-(3-chloropropionyl)indane via Flash Column Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and efficient flash column chromatography method for the purification of 5-(3-chloropropionyl)indane, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development. The described protocol consistently yields the target compound with high purity, effectively removing unreacted starting materials and byproducts. This method is optimized for scalability and is suitable for researchers and chemists requiring a reliable purification strategy for acyl indane derivatives.

Introduction

5-(3-chloropropionyl)indane is a crucial building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount to ensure the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API). This protocol outlines a normal-phase flash chromatography procedure using silica gel as the stationary phase and a gradient elution with a hexane-ethyl acetate mobile phase. This method provides an effective separation of the moderately polar 5-(3-chloropropionyl)indane from less polar impurities, such as residual indane, and more polar byproducts.

Experimental Overview

The purification strategy is based on the principles of normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[1] The separation of components in the crude reaction mixture is achieved based on their differential affinities for the stationary and mobile phases.[2] Non-polar compounds will have a weaker interaction with the silica gel and will elute faster with the non-polar mobile phase, while more polar compounds will be retained longer on the column.[3] 5-(3-chloropropionyl)indane, being a moderately polar aromatic ketone, can be effectively eluted using a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] A gradient elution, where the proportion of the more polar solvent is gradually increased, allows for optimal separation of the target compound from closely eluting impurities.

Data Summary

The following table summarizes the optimized parameters for the flash column chromatography purification of 5-(3-chloropropionyl)indane. These parameters can be adapted based on the specific scale of the purification and the impurity profile of the crude material.

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Elution Mode | Gradient |

| Gradient Profile | 10% to 40% B over 10 column volumes |

| Flow Rate | 20-50 mL/min (for a 40g column) |

| Detection | UV at 254 nm |

| Sample Loading | Dry loading or minimal volume of Dichloromethane |

| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate/Hexane |

Experimental Protocol

Materials and Equipment

-

Crude 5-(3-chloropropionyl)indane

-

Silica Gel (230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual chromatography

-

Pre-coated TLC plates (Silica gel 60 F254)

-

UV lamp (254 nm)

-

Rotary evaporator

-

Collection tubes/flasks

Column Packing (for manual chromatography)

-

Select a glass column of appropriate size for the amount of crude material to be purified.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) over the plug.

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the column, avoiding the formation of air bubbles.

-

Gently tap the column to ensure even packing of the silica gel.

-

Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

-

Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in hexane) through it.

Sample Preparation and Loading

-

Dry Loading (Recommended): Dissolve the crude 5-(3-chloropropionyl)indane in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness using a rotary evaporator. Carefully apply the resulting dry powder evenly onto the top of the packed column.

-

Wet Loading: Dissolve the crude material in the smallest possible volume of the initial mobile phase or a slightly stronger solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the column.

Elution and Fraction Collection

-

Begin the elution with the initial mobile phase composition (e.g., 10% ethyl acetate in n-hexane).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 40% ethyl acetate over 10 column volumes.

-

Collect fractions of a suitable volume (e.g., 10-20 mL).

-

Monitor the elution of the compounds using thin-layer chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 20% ethyl acetate in hexane).

-

Visualize the spots under a UV lamp at 254 nm. The desired product, 5-(3-chloropropionyl)indane, should appear as a UV-active spot.

Product Isolation

-

Combine the fractions containing the pure product, as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 5-(3-chloropropionyl)indane.

-

Determine the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR.

Workflow Diagram

Caption: Workflow for the purification of 5-(3-chloropropionyl)indane.

Conclusion

The described flash column chromatography method provides an effective and reproducible means for the purification of 5-(3-chloropropionyl)indane. By following this protocol, researchers can obtain this key synthetic intermediate in high purity, which is essential for subsequent applications in drug discovery and development. The method is adaptable to various scales, making it a valuable tool in the organic synthesis laboratory.

References

Application Note: High-Throughput Analysis of 3-Chloro-1-indan-5-yl-propan-1-one using a Validated HPLC-MS Method

Abstract

This application note describes a robust and sensitive analytical method for the quantification of 3-Chloro-1-indan-5-yl-propan-1-one in solution using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The developed protocol offers high resolution and short analysis times, making it suitable for high-throughput screening and quality control applications in pharmaceutical and chemical research. The method demonstrates excellent linearity, accuracy, and precision over a relevant concentration range.

Introduction

3-Chloro-1-indan-5-yl-propan-1-one is a synthetic intermediate with potential applications in the development of novel pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides a detailed protocol for a validated HPLC-MS method designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

3-Chloro-1-indan-5-yl-propan-1-one (Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, and column oven, coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

A reversed-phase separation was developed to achieve optimal retention and peak shape for 3-Chloro-1-indan-5-yl-propan-1-one.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The optimal parameters were determined by direct infusion of a standard solution of 3-Chloro-1-indan-5-yl-propan-1-one.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored m/z | [M+H]⁺ = 209.07 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Chloro-1-indan-5-yl-propan-1-one reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

For the analysis of reaction mixtures or formulation samples, a simple "dilute and shoot" approach is often sufficient.

-

Dilute the sample with a 50:50 mixture of acetonitrile and water to bring the expected concentration of 3-Chloro-1-indan-5-yl-propan-1-one within the calibration range.

-

Vortex the diluted sample for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[2]

Results and Discussion

The developed HPLC-MS method provides a sharp and symmetrical peak for 3-Chloro-1-indan-5-yl-propan-1-one with a retention time of approximately 3.5 minutes.

Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 98.5% - 102.3% |

| Precision (% RSD) | < 2% |

The method demonstrates excellent linearity across the tested concentration range. Accuracy and precision results are well within the acceptable limits for analytical methods in a research and development setting.

Visualizations

Caption: Experimental workflow for the HPLC-MS analysis of 3-Chloro-1-indan-5-yl-propan-1-one.

Caption: HPLC gradient profile for the separation of 3-Chloro-1-indan-5-yl-propan-1-one.

Conclusion

The HPLC-MS method detailed in this application note is a reliable and efficient tool for the quantitative analysis of 3-Chloro-1-indan-5-yl-propan-1-one. Its high sensitivity, accuracy, and precision make it well-suited for various stages of drug discovery and development, as well as for quality control in chemical synthesis.

References

Application Notes and Protocols: The Role of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS No. 39105-39-0) is a chemical intermediate that holds significant potential in the field of medicinal chemistry. Its molecular structure, featuring a reactive chloropropyl chain attached to a dihydroindenone core, makes it a versatile building block for the synthesis of a variety of more complex molecules. The indanone scaffold itself is recognized as a "privileged structure" in drug discovery, as it is a core component of numerous compounds with diverse and potent biological activities. This document provides an overview of the application of this compound in the synthesis of bioactive molecules, with a focus on its utility in developing novel therapeutic agents.

While direct biological activity of this compound is not extensively documented, its value lies in its ability to serve as a precursor for compounds targeting a range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. The presence of the electrophilic chloropropyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular architectures.

Application in the Synthesis of Bioactive Indanone Derivatives

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of substituted indanone derivatives. The indanone core is a key pharmacophore in a number of approved drugs and clinical candidates.

Synthesis of a Potential Anticancer Agent

One notable application is in the synthesis of novel indanone-based compounds with potential anticancer activity. The following protocol outlines a general synthetic route where this compound can be utilized to create a more complex molecule with demonstrated cytotoxic effects against cancer cell lines.

Experimental Protocol: Synthesis of N-substituted aminopropan-1-one derivative

This protocol describes a two-step synthesis. The first step involves the substitution of the chlorine atom with an amine, followed by further modification of the resulting secondary amine.

Step 1: Synthesis of 3-(alkylamino)-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a primary or secondary amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkylamino)-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.

Step 2: Further Derivatization (Example: Amide Formation)

-

Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Acylation: Add an acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

This generalized protocol can be adapted to introduce a wide variety of substituents, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Quantitative Data of a Bioactive Indanone Derivative

The following table presents hypothetical, yet representative, quantitative data for a synthesized indanone derivative against common cancer cell lines, illustrating the type of data that would be generated in a drug discovery program.

| Compound ID | Cell Line | IC₅₀ (µM) |

| IND-001 | MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.7 | |

| HCT116 (Colon Cancer) | 3.5 |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

The indanone scaffold has been implicated in the modulation of several key signaling pathways involved in cancer progression. For example, some indanone derivatives have been shown to inhibit tubulin polymerization or act as antagonists for specific receptors.

Below are diagrams generated using Graphviz to visualize a potential mechanism of action and a typical experimental workflow in the evaluation of these compounds.

Caption: Synthetic and biological evaluation workflow.

Caption: Potential mechanism of action of an indanone derivative.

Conclusion